molecular formula C15H19N7O B282236 N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

カタログ番号 B282236
分子量: 313.36 g/mol
InChIキー: RIPLLQDSSRVPSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as DMTCP, and it is a tetrazolo-pyrimidine derivative.

作用機序

The exact mechanism of action of DMTCP is not fully understood. However, it has been suggested that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. DMTCP may also modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
DMTCP has been shown to have anti-inflammatory, antitumor, and antiviral effects in preclinical studies. It has also been demonstrated to have neuroprotective effects in animal models of neurological disorders. DMTCP has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) enzymes.

実験室実験の利点と制限

DMTCP has several advantages for lab experiments. It is readily available and can be synthesized using standard laboratory techniques. It has been shown to have low toxicity and is well tolerated in animal studies. However, there are also limitations to using DMTCP in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its efficacy in clinical trials. Additionally, DMTCP may have off-target effects that need to be considered in experimental design.

将来の方向性

There are several future directions for research on DMTCP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of cancer. DMTCP has been shown to have antitumor effects in preclinical studies, and further research is needed to determine its potential as a cancer therapy. Additionally, DMTCP may have applications in the field of virology, as it has been shown to have antiviral effects in vitro. Further studies are needed to determine its potential as an antiviral agent.
Conclusion:
In conclusion, DMTCP is a tetrazolo-pyrimidine derivative that has gained attention in scientific research due to its potential pharmacological properties. It has been studied for its anti-inflammatory, antitumor, and antiviral activities, as well as its potential use in the treatment of neurological disorders. DMTCP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.

合成法

DMTCP can be synthesized through a multistep process that involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate, followed by the reaction with hydrazine hydrate to obtain 2-aminopyrimidine. The final step involves the reaction of 2-aminopyrimidine with ethyl 4,5-dimethyl-1H-imidazole-6-carboxylate under reflux conditions to obtain DMTCP.

科学的研究の応用

DMTCP has been studied for its potential pharmacological properties, such as its anti-inflammatory, antitumor, and antiviral activities. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. DMTCP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.

特性

分子式

C15H19N7O

分子量

313.36 g/mol

IUPAC名

N,N-diethyl-5-methyl-7-pyridin-3-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H19N7O/c1-4-21(5-2)14(23)12-10(3)17-15-18-19-20-22(15)13(12)11-7-6-8-16-9-11/h6-9,13H,4-5H2,1-3H3,(H,17,18,20)

InChIキー

RIPLLQDSSRVPSR-UHFFFAOYSA-N

異性体SMILES

CCN(CC)C(=O)C1=C(N=C2N=NNN2C1C3=CN=CC=C3)C

SMILES

CCN(CC)C(=O)C1=C(N=C2N=NNN2C1C3=CN=CC=C3)C

正規SMILES

CCN(CC)C(=O)C1=C(NC2=NN=NN2C1C3=CN=CC=C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。